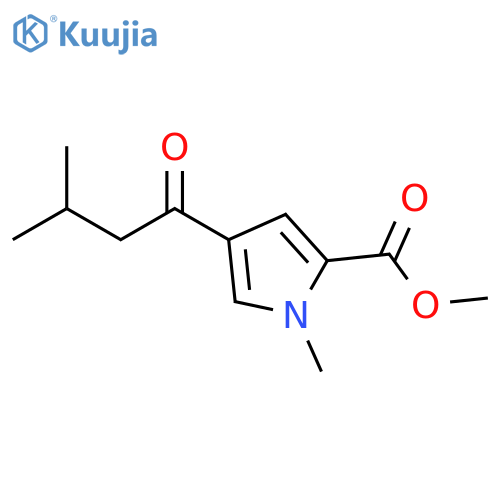

Cas no 1211020-15-3 (methyl 1-methyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate)

methyl 1-methyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 1-methyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate

- methyl 1-methyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate

-

- インチ: 1S/C12H17NO3/c1-8(2)5-11(14)9-6-10(12(15)16-4)13(3)7-9/h6-8H,5H2,1-4H3

- InChIKey: PXIGXRAHYDPILP-UHFFFAOYSA-N

- ほほえんだ: N1(C)C=C(C(=O)CC(C)C)C=C1C(OC)=O

じっけんとくせい

- 密度みつど: 1.1±0.1 g/cm3

- ふってん: 344.5±27.0 °C at 760 mmHg

- フラッシュポイント: 162.2±23.7 °C

- じょうきあつ: 0.0±0.8 mmHg at 25°C

methyl 1-methyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

methyl 1-methyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR32365-1g |

Methyl 1-methyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate |

1211020-15-3 | tech | 1g |

£1078.00 | 2024-05-23 | |

| A2B Chem LLC | AI82246-500mg |

Methyl 1-methyl-4-(3-methylbutanoyl)-1h-pyrrole-2-carboxylate |

1211020-15-3 | >90% | 500mg |

$720.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1434551-1g |

Methyl 1-methyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate |

1211020-15-3 | 90% | 1g |

¥9745.00 | 2024-08-09 | |

| A2B Chem LLC | AI82246-1mg |

Methyl 1-methyl-4-(3-methylbutanoyl)-1h-pyrrole-2-carboxylate |

1211020-15-3 | >90% | 1mg |

$201.00 | 2024-04-20 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00883725-1g |

Methyl 1-methyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate |

1211020-15-3 | 90% | 1g |

¥4193.0 | 2023-04-05 | |

| Apollo Scientific | OR32365-500mg |

Methyl 1-methyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate |

1211020-15-3 | tech | 500mg |

£539.00 | 2024-05-23 | |

| abcr | AB579326-500mg |

Methyl 1-methyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate; . |

1211020-15-3 | 500mg |

€678.60 | 2024-08-02 | ||

| Apollo Scientific | OR32365-5g |

Methyl 1-methyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate |

1211020-15-3 | tech | 5g |

£4312.00 | 2024-05-23 | |

| A2B Chem LLC | AI82246-10mg |

Methyl 1-methyl-4-(3-methylbutanoyl)-1h-pyrrole-2-carboxylate |

1211020-15-3 | >90% | 10mg |

$240.00 | 2024-04-20 | |

| abcr | AB579326-1g |

Methyl 1-methyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate; . |

1211020-15-3 | 1g |

€1312.80 | 2024-08-02 |

methyl 1-methyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate 関連文献

-

1. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89

-

Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912

-

Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137

-

Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057

methyl 1-methyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylateに関する追加情報

Methyl 1-methyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate (CAS No. 1211020-15-3): A Comprehensive Overview

Methyl 1-methyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate, identified by its CAS number 1211020-15-3, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, featuring a complex structure with a pyrrole core and ester functionalities, has garnered attention for its potential applications in drug discovery and synthetic chemistry. The detailed exploration of its chemical properties, synthesis methods, and emerging applications in biomedical research will provide a comprehensive understanding of its value and relevance.

The molecular structure of methyl 1-methyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate consists of a pyrrole ring substituted at the 1-position with a methyl group, at the 4-position with a (3-methylbutanoyl) group, and at the 2-position with a carboxylate ester. This arrangement imparts unique physicochemical properties that make it a versatile intermediate in organic synthesis. The presence of both electron-donating and electron-withdrawing groups within the molecule influences its reactivity and interaction with biological targets, making it a promising candidate for further investigation.

In recent years, there has been growing interest in heterocyclic compounds, particularly those containing pyrrole moieties, due to their wide range of biological activities. Pyrroles are fundamental building blocks in natural products and pharmaceuticals, exhibiting diverse pharmacological properties. The compound methyl 1-methyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate is no exception, as it has shown potential in various preclinical studies. Its structural features suggest possible applications in the development of novel therapeutic agents targeting inflammatory diseases, neurodegenerative disorders, and infectious diseases.

The synthesis of methyl 1-methyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate involves multi-step organic transformations that highlight the compound's synthetic utility. Key steps include the formation of the pyrrole core through cyclization reactions, followed by functionalization at the 1-, 4-, and 2-positions using appropriate electrophiles and nucleophiles. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity. These methodologies not only demonstrate the compound's feasibility for large-scale production but also showcase the advancements in synthetic chemistry that enable the creation of complex molecular architectures.

One of the most compelling aspects of methyl 1-methyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate is its potential as a scaffold for drug discovery. The pyrrole ring serves as a privileged structure in medicinal chemistry, known for its ability to interact with biological macromolecules such as enzymes and receptors. The ester functionality at the 2-position provides a handle for further derivatization, allowing chemists to modulate the compound's pharmacokinetic properties. Recent studies have explored derivatives of this compound that exhibit inhibitory activity against various enzymes implicated in disease pathways. For instance, modifications to the (3-methylbutanoyl) group have led to compounds with enhanced binding affinity to target proteins.

The pharmacological profile of methyl 1-methyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate has been investigated through both computational modeling and experimental assays. Molecular docking studies have predicted favorable interactions between this compound and key biological targets, including cyclooxygenase (COX) enzymes and serine proteases. These predictions have been validated by enzyme inhibition assays, which have shown that certain derivatives exhibit nanomolar activity against COX-2, a target implicated in pain and inflammation. Such findings underscore the compound's potential as a lead molecule for developing novel anti-inflammatory therapies.

In addition to its therapeutic applications, methyl 1-methyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate has found utility in materials science and agrochemical research. Its unique structural features make it an interesting candidate for designing advanced materials with specific electronic properties. For example, π-conjugated derivatives of this compound have been explored as components in organic light-emitting diodes (OLEDs) due to their ability to facilitate charge transport. Furthermore, modifications to the ester group have led to compounds with enhanced bioactivity against plant pathogens, demonstrating its potential as an agrochemical intermediate.

The future direction of research on methyl 1-methyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate is likely to focus on expanding its chemical space through innovative synthetic strategies. Techniques such as flow chemistry and biocatalysis are being increasingly employed to streamline synthetic routes and improve scalability. Additionally, computational methods are playing an increasingly important role in identifying new derivatives with enhanced pharmacological properties. By leveraging these advancements, researchers aim to uncover novel analogs of this compound that will advance both academic understanding and industrial applications.

In conclusion, methyl 1-methyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate (CAS No. 1211020-15-3) is a multifaceted compound with significant potential across multiple domains of chemical research. Its complex structure offers opportunities for diverse applications in drug discovery, materials science, and agrochemistry. As synthetic methodologies continue to evolve and computational tools become more sophisticated, the exploration of this compound's derivatives is expected to yield groundbreaking discoveries that will impact both scientific knowledge and industrial practices.

1211020-15-3 (methyl 1-methyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate) 関連製品

- 97985-10-9(N-9-2-(Acetyloxy)-1-(acetyloxy)methylethoxymethyl-6-chloro-9H-purin-2-yl-acetamide)

- 1357482-03-1((6S)-5-tert-butoxycarbonyl-2,2-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid)

- 84428-15-9(3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Ethyl Ester)

- 1805468-67-0(2,3-Bis(trifluoromethyl)-6-iodobenzenesulfonyl chloride)

- 2228515-94-2(3-(4,5-difluoro-2-methoxyphenyl)-3-fluoropropan-1-amine)

- 1875162-38-1(CID 130520179)

- 2172528-79-7({2-fluoro-4-(trifluoromethoxy)phenylmethyl}(methyl)amine)

- 2229440-20-2(3-(3-tert-butylphenyl)-1,1-difluoro-2-methylpropan-2-amine)

- 1361484-60-7(2-Chloro-6-(2,4,6-trichlorophenyl)pyridine-3-acetic acid)

- 83303-19-9(2,3,6-Trimethylcyclohexan-1-amine)